molecular formula C13H14O4 B14209776 Methyl 3-(2-formylphenoxy)pent-2-enoate CAS No. 740816-12-0

Methyl 3-(2-formylphenoxy)pent-2-enoate

Cat. No.: B14209776
CAS No.: 740816-12-0
M. Wt: 234.25 g/mol
InChI Key: DFNHORQJMWAMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-formylphenoxy)pent-2-enoate is an organic compound with the molecular formula C13H14O4. It is a derivative of pentenoic acid and contains a formyl group attached to a phenoxy ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-formylphenoxy)pent-2-enoate typically involves the reaction of 2-formylphenol with methyl 3-bromopent-2-enoate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the electrophilic carbon of the bromoester, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-formylphenoxy)pent-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Ammonia (NH3) or primary amines in the presence of a base.

Major Products Formed

    Oxidation: 3-(2-formylphenoxy)pent-2-enoic acid.

    Reduction: Methyl 3-(2-hydroxyphenoxy)pent-2-enoate.

    Substitution: Methyl 3-(2-formylphenoxy)pent-2-enamide.

Scientific Research Applications

Methyl 3-(2-formylphenoxy)pent-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-formylphenoxy)pent-2-enoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenoxy ring can also participate in π-π interactions with aromatic residues in biomolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-pentenoate: A simpler ester with a similar pentenoic acid backbone but lacking the formylphenoxy group.

    Methyl 3-(2-hydroxyphenoxy)pent-2-enoate: A reduced form of Methyl 3-(2-formylphenoxy)pent-2-enoate with a hydroxyl group instead of a formyl group.

Uniqueness

This compound is unique due to the presence of both a formyl group and a phenoxy ring, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

740816-12-0

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 3-(2-formylphenoxy)pent-2-enoate

InChI

InChI=1S/C13H14O4/c1-3-11(8-13(15)16-2)17-12-7-5-4-6-10(12)9-14/h4-9H,3H2,1-2H3

InChI Key

DFNHORQJMWAMRP-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)OC)OC1=CC=CC=C1C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.